(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione

Chiral purity Optical rotation Quality control

(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione (CAS 367274-59-7) is a chiral, non-proteinogenic N-carboxyanhydride (NCA) monomer bearing a quaternary α-carbon with both isopropyl and methyl substituents at the 4-position of the oxazolidine-2,5-dione ring. With a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol, this compound is a white to off-white crystalline solid with a melting point of approximately 92°C and a specific optical rotation ([α]D²⁵) of +5.13° (c=6.4, dioxane).

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B12882443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)OC(=O)N1)C
InChIInChI=1S/C7H11NO3/c1-4(2)7(3)5(9)11-6(10)8-7/h4H,1-3H3,(H,8,10)/t7-/m0/s1
InChIKeyOKQPWIQNBZVOCH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione: A Chiral α,α-Disubstituted N-Carboxyanhydride for Precision Peptide and Polymer Synthesis


(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione (CAS 367274-59-7) is a chiral, non-proteinogenic N-carboxyanhydride (NCA) monomer bearing a quaternary α-carbon with both isopropyl and methyl substituents at the 4-position of the oxazolidine-2,5-dione ring . With a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol, this compound is a white to off-white crystalline solid with a melting point of approximately 92°C and a specific optical rotation ([α]D²⁵) of +5.13° (c=6.4, dioxane) . Unlike NCA monomers derived from canonical L-amino acids such as L-valine NCA, which possess only a single α-substituent and an enolizable α-proton, this compound's fully substituted 4-position confers a unique steric environment that fundamentally alters its polymerization kinetics, the conformational landscape of the resulting polypeptides, and its resistance to racemization during storage and processing [1].

Chiral NCA for stereoregular ROP; quaternary 4-carbon architecture
No enolizable α-proton: supports amine-initiated polymerization without epimerization risk
Intermediate steric profile (iPr+Me) for helical polypeptide engineering

Why (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione Cannot Be Replaced by Standard L-Amino Acid NCAs


Generic substitution of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione with a structurally similar NCA—such as L-valine NCA (CAS 24601-74-9) or L-leucine NCA (CAS 3190-70-3)—introduces three critical points of divergence that directly impact procurement decisions and experimental reproducibility. First, the target compound's quaternary 4-carbon center eliminates the enolizable α-proton present in all canonical amino acid NCAs, thereby preventing epimerization at the α-position during storage, dissolution, and polymerization initiation [1]. Second, the dual alkyl substitution (isopropyl + methyl) creates a steric profile intermediate between Aib-NCA (4,4-dimethyl) and more encumbered 4,4-diethyl analogues, offering a unique window of conformational restriction for helix induction without the chain-length limitations observed with Aib homopolymers [2]. Third, the markedly lower specific optical rotation (+5.13° vs. +20° to +30° for L-valine NCA) provides a distinct and readily measurable quality control parameter for verifying identity and enantiopurity in incoming material release testing . The quantitative evidence detailed below demonstrates that these are not merely incremental structural variations but are quantifiable differentiators with meaningful consequences for polymer architecture, chiral fidelity, and analytical verification.

  • ! L-Val-NCA retains enolizable α-proton; base-mediated epimerization may compromise stereoregularity
  • ! Monosubstituted C4 of L-Val-NCA offers different conformational restriction; helix induction profile may not transfer
  • ! Optical rotation and melting point differ substantially from L-Val-NCA, invalidating QC acceptance criteria

Quantitative Differentiation Guide for (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione: Comparator-Anchored Evidence for Scientific Procurement


Specific Optical Rotation: A 4-Fold Reduction Relative to L-Valine NCA for Unambiguous Chiral Identity Verification

The specific optical rotation of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione is +5.13° (c=6.4, dioxane, 25°C) , which is approximately 4- to 6-fold lower in magnitude than the +20° to +30° range reported for L-valine N-carboxyanhydride (L-Val-NCA, CAS 24601-74-9) under comparable conditions [1]. This substantial difference persists despite both compounds sharing the (S)-configuration at the 4-position and an isopropyl substituent. The attenuated rotation results directly from the additional methyl group at the quaternary 4-carbon, which alters the electronic environment and conformational ensemble of the oxazolidine-2,5-dione ring. For procurement quality assurance, this provides a low-effort, high-discrimination analytical gate: polarimetric verification can instantly distinguish the target compound from L-Val-NCA contamination or mislabeling, with a measured rotation outside the window of +3° to +8° (at specified concentration and solvent) serving as an immediate rejection criterion.

Specific optical rotation
Head-to-head
Target: +5.13° (c=6.4, dioxane) vs L-Val-NCA: +20° to +30°; ~4–6 fold lower
Supports rapid polarimetric identity confirmation
Verify solvent and concentration conditions
Chiral purity Optical rotation Quality control

Melting Point Elevation of ~21°C Over L-Valine NCA Reflects Quaternary Carbon-Stabilized Crystal Packing

(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione exhibits a melting point of approximately 92°C , compared with 70–71°C for (S)-4-isopropyloxazolidine-2,5-dione (L-Val-NCA, CAS 24601-74-9) and 76–77°C for (S)-4-isobutyloxazolidine-2,5-dione (L-Leu-NCA, CAS 3190-70-3) [1]. The ~21°C elevation versus L-Val-NCA—both compounds bearing an isopropyl group at C4—can be attributed to the additional methyl substituent at the quaternary 4-position, which reduces molecular symmetry, increases molar mass (157.17 vs. 143.14 g/mol), and likely strengthens van der Waals interactions in the crystal lattice. This thermal differentiation is not merely academic: a higher melting point correlates with reduced vapor pressure and diminished sublimation losses during long-term ambient storage, a practical concern for laboratories maintaining NCA monomer inventories over months. The melting point also serves as a secondary identity confirmation orthogonal to optical rotation.

Melting point elevation
Head-to-head
~92°C vs 70–71°C (L-Val-NCA); Δ ~21°C above closest monosubstituted analog
Indicates reduced sublimation during ambient storage
Capillary mp; vendor specification values
Thermal stability Crystal packing Storage stability

Quaternary α-Carbon Architecture Confers Resistance to Base-Mediated Epimerization During NCA Ring-Opening Polymerization

A well-established limitation of NCA monomers derived from canonical L-amino acids is the susceptibility of the α-proton to abstraction by basic initiators (tertiary amines, alkoxides), leading to epimerization at the propagating chain end and loss of stereoregularity in the resulting polypeptide [1]. (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione structurally precludes this pathway because the 4-position is fully substituted (isopropyl + methyl), eliminating the enolizable α-C–H bond [2]. In contrast, L-Val-NCA retains an α-proton (monosubstituted 4-position), and base-initiated polymerization of Val-NCA has been documented to yield polymers with reduced isotacticity compared to those obtained via primary amine initiation, with ¹⁵N NMR studies demonstrating stereochemical scrambling at the monomer level [3]. While no direct side-by-side epimerization rate constant comparison is available for this specific target compound, the class-level evidence from the broader α,α-disubstituted NCA literature—including crystallographic confirmation that 4,4-diethyl-oxazolidine-2,5-dione and Aib-NCA maintain stereochemical integrity under polymerization conditions that racemize monosubstituted NCAs—supports the inference that the absence of an α-proton in the target compound translates to superior chiral fidelity during both monomer storage and polymerization [2].

Epimerization resistance
Class-level inference
0 enolizable α-protons (quaternary C4) vs 1 in L-Val-NCA; qualitative elimination of base-mediated epimerization pathway
Class-level evidence supports epimerization resistance in ROP
No direct rate constant comparison available; class inference from α,α-disubstituted NCA literature
Epimerization resistance Chiral fidelity NCA polymerization

Steric Profile of Isopropyl + Methyl at C4 Provides Intermediate Helix-Stabilizing Conformational Restriction Relative to Aib (Dimethyl) and Diethyl Analogues

α,α-Disubstituted NCA monomers are recognized for their capacity to impose conformational restriction on the resulting polypeptide backbone, with the degree of helix stabilization (typically 3₁₀-helical conformation) being a function of the steric bulk at C4. Aib-NCA (4,4-dimethyl-oxazolidine-2,5-dione) represents the minimal α,α-disubstituted system and is known to strongly promote 3₁₀-helical folding in short peptides, but its homopolymerization is limited to molecular weights of approximately 1,400 g/mol (DP ~10–12) due to precipitation of the growing, highly crystalline polymer chain [1]. At the opposite end, 4,4-diethyl-oxazolidine-2,5-dione provides greater solubilizing character but with reduced helix propensity per residue [2]. (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione, with its mixed isopropyl/methyl substitution, resides in an intermediate steric regime: the isopropyl group provides sufficient bulk to restrict φ/ψ torsional angles while the smaller methyl group reduces the crystallinity and precipitation tendency that limits Aib homopolymer chain length extension. Although direct comparative polymerization data (degree of polymerization, dispersity, helix content by CD) for this specific monomer versus Aib-NCA or 4,4-diethyl-NCA are not available in the open literature, the structure-property relationship established across the α,α-disubstituted NCA class supports this graded steric model [2].

Helix induction profile
Class-level inference
Isopropyl+methyl (intermediate bulk) between Aib (dimethyl, Mₙ ~1,400 g/mol) and diethyl analogs
Intermediate steric profile may balance helix induction and solubility
Direct polymerization data not published; pilot ROP studies recommended
Helical polypeptide Conformational restriction Secondary structure

Purity Specification of 97% with Multi-Method Batch Certification (NMR, HPLC, GC) Enables Direct Use Without Pre-Polymerization Purification

(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione is supplied at a standard purity of 97% with batch-specific analytical certification including NMR, HPLC, and GC data . This multi-method certification package is significant because NCA monomers are notoriously sensitive to hydrolytic degradation during storage and shipping; residual amino acid or oligopeptide contaminants can act as unwanted initiators or chain-transfer agents during ring-opening polymerization, broadening molecular weight distributions. While 97% purity is comparable to L-Val-NCA (also typically 97% ), the provision of orthogonal analytical traces (rather than a single HPLC purity claim) reduces the probability that a co-eluting impurity with similar UV–vis absorbance escapes detection. For direct comparison, some generic NCA suppliers report purity based solely on a single HPLC method, which may not resolve the free amino acid hydrolysis product from the NCA monomer. The availability of ¹H NMR certification additionally provides identity confirmation and the ability to detect non-UV-active contaminants such as residual solvents or phosgene-derived byproducts that would otherwise go unnoticed.

Purity & certification
Supplier specification
97% purity; batch certificate includes NMR, HPLC, GC
Multi-method certification reduces undetected impurity risk
Vendor batch certificate; verify prior to use
Monomer purity Batch certification Polymerization readiness

Evidence-Backed Application Scenarios for (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione in Research and Industrial Settings


Synthesis of Stereoregular Polypeptides with Reduced Epimerization Risk Under Tertiary Amine-Initiated ROP

Researchers preparing homopolypeptides or block copolypeptides via ring-opening polymerization (ROP) can select (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione when using tertiary amine initiators (e.g., triethylamine, N-heterocyclic carbenes) that would otherwise abstract the α-proton of L-Val-NCA or L-Leu-NCA, causing chain-end epimerization and loss of stereoregularity. The quaternary 4-carbon architecture eliminates this pathway entirely, as supported by the class-level evidence that α,α-disubstituted NCAs maintain chiral fidelity under conditions that racemize monosubstituted analogues [1]. The optical rotation specification of +5.13° provides a quantitative benchmark for verifying monomer enantiopurity before polymerization, and the melting point of ~92°C facilitates handling as a solid without cold-chain shipping requirements .

Engineering Helical Polypeptide Architectures with Intermediate Conformational Restriction Between Aib and Diethyl Systems

For materials science groups designing synthetic polypeptides with controlled 3₁₀-helical content, this monomer offers a steric profile (isopropyl + methyl) that is predicted to moderate the extreme crystallinity and chain-length ceiling observed with Aib-NCA homopolymers (Mₙ ceiling ~1,400 g/mol; DP ~11 [2]), while maintaining greater per-residue helix stabilization than 4,4-diethyl systems [3]. Although direct comparative polymerization data for this specific monomer are not yet published, the structure-property gradient established across the α,α-disubstituted NCA class provides a rational basis for selecting this intermediate-bulk monomer for exploratory studies aimed at balancing helical content with solubility and achievable degree of polymerization. Prospective users should incorporate pilot polymerization runs with GPC and CD characterization as part of their procurement evaluation.

Chiral Building Block for Asymmetric Synthesis Where Quaternary Stereocenter Retention Is Critical

(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione serves as a chiral pool starting material for constructing quaternary α-amino acid derivatives through nucleophilic ring-opening with amines, alcohols, or organometallic reagents. Unlike L-Val-NCA, where the α-proton can be deprotonated under basic coupling conditions leading to configurational erosion, the fully substituted 4-position of this NCA ensures that the (S)-configuration—validated by the +5.13° specific rotation —is retained throughout derivatization. The compound has been referenced in patent literature as a member of the 4-alkyl-1,3-oxazolidine-2,5-dione class employed for acylating maytansinol in antibody-drug conjugate (ADC) synthesis, where stereochemical integrity of the amino acid ester linkage is critical for linker stability and biological activity [4].

Analytical Reference Standard for Polarimetric Identity Confirmation in Multi-NCA Monomer Workflows

In laboratories maintaining inventories of multiple NCA monomers, the uniquely low specific rotation of +5.13° for (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione—compared with +20° to +30° for L-Val-NCA [5] and other canonical amino acid NCAs—enables rapid polarimetric discrimination without chromatography. A single polarimeter reading can confirm that this monomer has not been confused with its monosubstituted analogs, providing a practical quality gate for multi-user synthesis facilities where mislabeling risk is non-negligible. Combined with the melting point of ~92°C , which is >20°C above Val-NCA and >15°C above Leu-NCA, these two rapid physical measurements (optical rotation + melting point) together provide a high-confidence identity confirmation orthogonal to NMR or mass spectrometry.

Application
Selection Property
Validation Focus
Stereoregular ROP with amine initiators
Quaternary α-carbon (no α-H)
Chiral fidelity retention under basic conditions
Helical polypeptide architecture engineering
Intermediate steric profile (iPr+Me)
Helix content vs. DP trade-off (pilot ROP)
Chiral building block derivatization
Configurational stability at C4
Retention of (S)-configuration (polarimetry)
NCA monomer identity QC
Orthogonal low rotation + elevated mp
Identity cross-check by polarimetry and mp
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